(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid
Description
The compound “(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid” is a cyclopropane derivative featuring a thiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its stereochemistry (1R,2R) and rigid cyclopropane core contribute to unique conformational constraints, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(1R,2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-10-13-8(5-19-10)6-4-7(6)9(15)16/h5-7H,4H2,1-3H3,(H,15,16)(H,13,14,17)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIYXEGMEJUJHN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
Molecular Formula: C14H20N2O4S
Molecular Weight: 304.38 g/mol
IUPAC Name: this compound
InChIKey: InChI=1S/C14H20N2O4S/c1-8(2,3)12(17)15-13-11(19)16(4)10-5-6-18-14(10)20/h5-6,10,12H,7H2,1-4H3,(H,15,17)(H,19,20)
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential therapeutic applications. Notably, it has been studied for its effects on cysteine biosynthesis and as an adjuvant in antibiotic treatments.
Research indicates that this compound acts by inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. By binding to the active site of OASS, it competes with the substrate and alters the enzyme's activity. This inhibition can lead to decreased levels of cysteine in bacterial cells, which may enhance the efficacy of certain antibiotics against Gram-negative bacteria .
1. Inhibition of OASS
A study conducted by researchers demonstrated that the compound effectively inhibits OASS-A and OASS-B isoforms in Salmonella Typhimurium. The crystal structure analysis revealed that the compound binds competitively at the active site . This finding suggests potential applications in developing new antibacterial agents.
2. Synergistic Effects with Antibiotics
Another significant aspect of this compound is its ability to act as a colistin adjuvant. When used in conjunction with colistin, it enhances the antibiotic's effectiveness against resistant strains of bacteria. This synergistic effect was attributed to the reduced cysteine levels leading to increased susceptibility of bacterial cells to colistin .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | (1R,2R)-2-[...]-1-carboxylic acid |
| Inhibition Type | O-acetylserine sulfhydrylase |
| Target Organism | Salmonella Typhimurium |
Comparison with Similar Compounds
Cyclopropane vs. Cyclopentane Derivatives
The compound (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8) shares the Boc-protected amino and carboxylic acid groups but replaces the cyclopropane with a cyclopentane ring. Key differences include:
Thiazole-Containing Analogs
The compound 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74, from ) also incorporates a thiazole-cyclopropane system but differs in substitution:
- Substituent Effects : The target compound’s Boc group is less polar than the pyrrolidinyl-benzoyl group in compound 74, suggesting differences in solubility and membrane permeability.
- Biological Relevance : The methoxyphenyl and benzodioxole groups in compound 74 may enhance π-π stacking in hydrophobic binding pockets, whereas the Boc group in the target compound could prioritize steric protection over direct interactions .
Pesticide-Related Cyclopropane Derivatives
- Electronic Properties: Cyclanilide’s dichlorophenyl group is electron-withdrawing, contrasting with the thiazole-Boc system’s mixed electronic profile.
Stereochemical Variants
The (1R,2S)-2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylic acid () demonstrates how stereochemistry and substituents alter properties:
- Stereochemical Impact : The (1R,2S) configuration vs. (1R,2R) in the target compound may lead to divergent binding modes in chiral environments.
Comparative Data Table
Research Implications and Limitations
- Synthesis : The Boc group in the target compound likely simplifies protection-deprotection strategies compared to cyclanilide’s dichlorophenyl group or compound 74’s complex substituents .
- Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further empirical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
